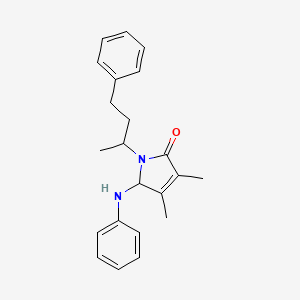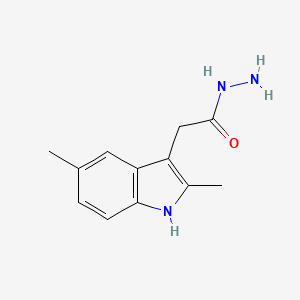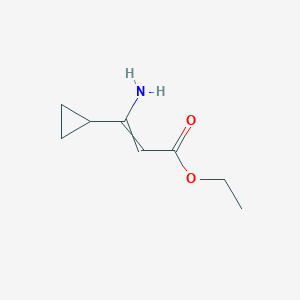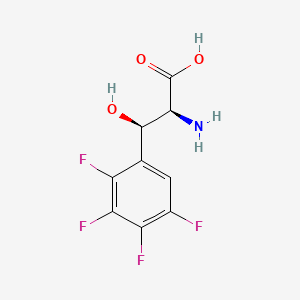
3,4-dimethyl-5-(phenylamino)-1-(4-phenylbutan-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” is a synthetic organic compound that belongs to the class of pyrrolones. Pyrrolones are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” typically involves multi-step organic reactions. The starting materials may include substituted anilines, aldehydes, and ketones. Common synthetic routes may involve:
Condensation reactions: Combining aniline derivatives with aldehydes or ketones under acidic or basic conditions.
Cyclization reactions: Formation of the pyrrolone ring through intramolecular cyclization.
Functional group modifications: Introduction of methyl and phenyl groups through alkylation or arylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysts: Use of metal catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and product isolation.
Purification techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
“3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new substituted derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials and chemical processes.
作用机制
The mechanism of action of “3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” involves its interaction with specific molecular targets and pathways. This may include:
Binding to receptors: Interaction with cellular receptors to modulate biological responses.
Enzyme inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Signal transduction: Modulation of signaling pathways to alter cellular functions.
相似化合物的比较
Similar Compounds
3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE: can be compared with other pyrrolone derivatives, such as:
Uniqueness
The uniqueness of “3,4-DIMETHYL-5-(PHENYLAMINO)-1-(4-PHENYLBUTAN-2-YL)-5H-PYRROL-2-ONE” lies in its specific structural features and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C22H26N2O |
|---|---|
分子量 |
334.5 g/mol |
IUPAC 名称 |
2-anilino-3,4-dimethyl-1-(4-phenylbutan-2-yl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C22H26N2O/c1-16(14-15-19-10-6-4-7-11-19)24-21(17(2)18(3)22(24)25)23-20-12-8-5-9-13-20/h4-13,16,21,23H,14-15H2,1-3H3 |
InChI 键 |
JLGJJBBOKQARCR-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)N(C1NC2=CC=CC=C2)C(C)CCC3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B12451537.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-iodobenzamide](/img/structure/B12451545.png)

![Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)butyl] ethanedioate](/img/structure/B12451559.png)

![Dimethyl 5-[(naphthalen-1-ylcarbonyl)amino]benzene-1,3-dicarboxylate](/img/structure/B12451577.png)

![2-(2,4-dibromophenoxy)-N-{4-[(4-ethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B12451596.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-5-hydroxybenzoic acid](/img/structure/B12451600.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(biphenyl-2-ylamino)ethylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12451608.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxyacetamide](/img/structure/B12451615.png)
![methyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12451623.png)
